molecular formula C15H15NO B187523 N-(2-Ethylphenyl)benzamide CAS No. 78987-16-3

N-(2-Ethylphenyl)benzamide

Cat. No. B187523
CAS RN: 78987-16-3
M. Wt: 225.28 g/mol
InChI Key: NSDKDLAEYFSRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylphenyl)benzamide (NEPB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NEPB is a member of the benzamide family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Mechanism Of Action

The mechanism of action of N-(2-Ethylphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-Ethylphenyl)benzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of inflammation and cell differentiation.

Biochemical And Physiological Effects

N-(2-Ethylphenyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(2-Ethylphenyl)benzamide has been shown to have anti-cancer properties. Studies have shown that N-(2-Ethylphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis. N-(2-Ethylphenyl)benzamide has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-Ethylphenyl)benzamide for lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(2-Ethylphenyl)benzamide has been shown to have a range of biological activities, making it a versatile compound for scientific research. However, one limitation of N-(2-Ethylphenyl)benzamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N-(2-Ethylphenyl)benzamide. One area of research is the development of N-(2-Ethylphenyl)benzamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Ethylphenyl)benzamide and to identify specific pathways that it targets. Finally, research is needed to explore the potential of N-(2-Ethylphenyl)benzamide as a tool for studying the role of inflammation and cell differentiation in disease.
In conclusion, N-(2-Ethylphenyl)benzamide is a promising compound for scientific research due to its potential therapeutic applications and range of biological activities. Further research is needed to fully understand its mechanism of action and to explore its potential as a tool for studying disease pathways.

Synthesis Methods

N-(2-Ethylphenyl)benzamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-ethylphenylamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.

Scientific Research Applications

N-(2-Ethylphenyl)benzamide has been shown to have a range of potential therapeutic applications. One area of research that has received significant attention is its anti-inflammatory properties. Studies have shown that N-(2-Ethylphenyl)benzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, N-(2-Ethylphenyl)benzamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

properties

CAS RN

78987-16-3

Product Name

N-(2-Ethylphenyl)benzamide

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(2-ethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,16,17)

InChI Key

NSDKDLAEYFSRJC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Other CAS RN

78987-16-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.